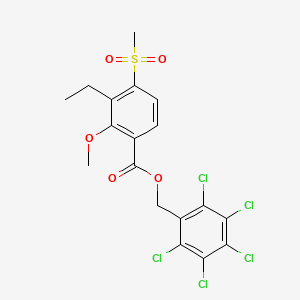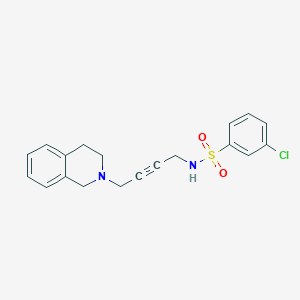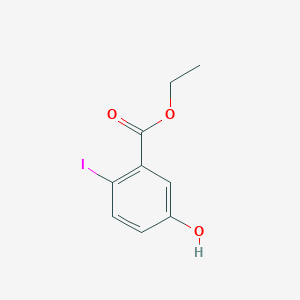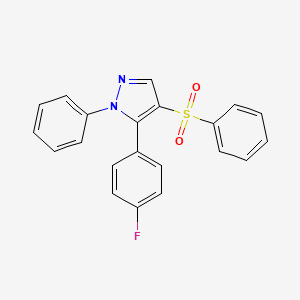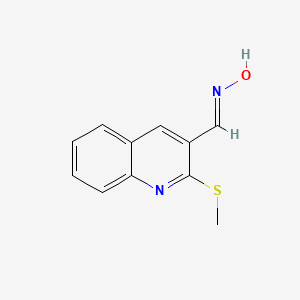
2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Oxime esters, which “2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime” could be classified as, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . A visible-light-induced one-pot reaction via three-component reaction of aldehyde, aniline, and NHPI esters has been described for the preparation of oxime ester compounds .Molecular Structure Analysis
The molecular structure of “2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime” is not specifically mentioned in the available resources .Chemical Reactions Analysis
Oxime esters have high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime” are not specifically mentioned in the available resources .Aplicaciones Científicas De Investigación
- Oxime Metathesis : Oximes have emerged as versatile tools for creating Covalent Adaptable Networks (CANs) with tunable dynamic properties . By combining oximes with esters and urethanes, researchers have developed materials that can adapt and rearrange their covalent bonds under specific conditions. These dynamic networks find applications in self-healing materials, drug delivery, and responsive coatings.
- Oxime Ligation : The oxime ligation is a bioorthogonal reaction between a nucleophilic aminooxy group (H₂N–O–R) and an electrophilic carbonyl group (e.g., aldehyde/ketone) in aqueous media . It is catalyzed by aniline or phenylenediamine derivatives. Researchers use this reaction for site-specific labeling of biomolecules, protein engineering, and drug conjugation.
- Oxime-Based Polymers : Incorporating oxime groups into cross-linked polymeric materials allows for reprocessing under acid catalysis while maintaining structural integrity . These polymers can be used in smart coatings, adhesives, and recyclable plastics.
- Oxime-Derived Catalysts : Researchers have explored oxime-containing ligands as catalysts for various reactions, including C–H activation and asymmetric transformations . These catalysts play a crucial role in green chemistry and synthetic methodologies.
- Quinolinecarbaldehyde Oxime Derivatives : The quinolinecarbaldehyde oxime scaffold has shown promise as an antimicrobial agent . Researchers investigate its activity against bacteria, fungi, and parasites.
Dynamic Covalent Chemistry
Bioorthogonal Reactions
Functional Materials
Catalysis
Antimicrobial Agents
Direcciones Futuras
Mecanismo De Acción
Target of Action
Oxime compounds are known to interact withacetylcholinesterase (AChE) . AChE is a crucial enzyme involved in nerve signal transmission, and its inhibition can lead to various physiological effects .
Mode of Action
Oximes in general are known for their ability to reactivate ache . They achieve this by binding to the enzyme and reversing its inhibition, thereby restoring its activity . This interaction and the resulting changes play a significant role in the compound’s pharmacological effects.
Biochemical Pathways
Oximes are known to influence thecholinergic pathway by reactivating AChE . This reactivation can restore the normal function of the pathway, which is critical for nerve signal transmission .
Pharmacokinetics
The pharmacokinetics of oximes are generally characterized by rapid absorption and distribution in the body . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects.
Result of Action
The reactivation of ache by oximes can lead to the restoration of normal nerve signal transmission . This can have various physiological effects, depending on the specific context and the systems involved.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of oxime compounds .
Propiedades
IUPAC Name |
(NE)-N-[(2-methylsulfanylquinolin-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h2-7,14H,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAXXKUJFTYTGF-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

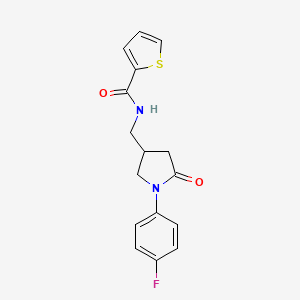

![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)



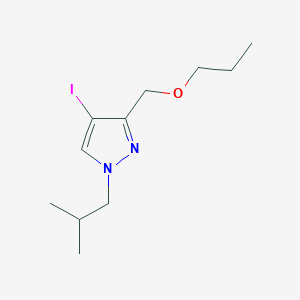
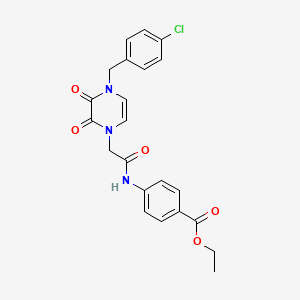
![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)
